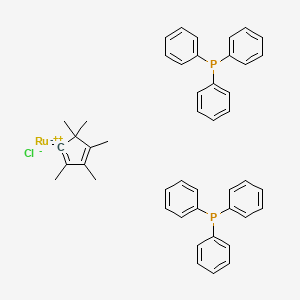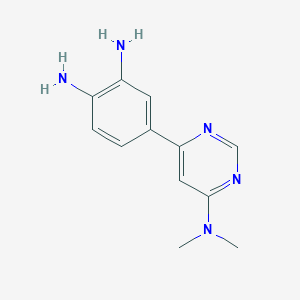
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: is a compound with the molecular formula C26H22B2O4 and a molecular weight of 420.07 g/mol . It consists of a central 1,2-diphenylethene core linked to two 4,1-phenylene groups, each functionalized with boronic acid groups . This compound is known for its aggregation-induced emission (AIE) properties, making it useful in various scientific applications .
Vorbereitungsmethoden
The synthesis of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-diphenylethene and 4-bromophenylboronic acid.
Reaction Conditions: The reaction is carried out under Suzuki coupling conditions, which involve a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).
Procedure: The starting materials are combined in the presence of the palladium catalyst and base, and the mixture is heated to promote the coupling reaction.
Analyse Chemischer Reaktionen
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or boronic anhydrides.
Substitution: The compound can participate in substitution reactions, where the boronic acid groups are replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenated reagents or nucleophiles.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or anhydrides.
Substitution: Various substituted phenyl derivatives.
Coupling: Extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid involves its ability to form supramolecular assemblies through coordination with metal ions or other molecules . This property is exploited in various applications, such as the detection of glucose, where the compound forms oligoboronates with glucose, leading to a change in its fluorescence properties .
Vergleich Mit ähnlichen Verbindungen
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: is unique due to its AIE properties and its ability to form specific supramolecular assemblies . Similar compounds include:
Tetraphenylethene (TPE): Lacks boronic acid groups but shares the AIE properties.
Benzene-1,4-diboronic acid: Contains boronic acid groups but lacks the extended aromatic system of this compound.
4,4′-Biphenyldiboronic acid: Similar structure but lacks the central diphenylethene core.
These comparisons highlight the unique combination of structural features and properties that make This compound valuable in various scientific applications .
Eigenschaften
Molekularformel |
C26H22B2O4 |
|---|---|
Molekulargewicht |
420.1 g/mol |
IUPAC-Name |
[4-[(E)-2-(4-boronophenyl)-1,2-diphenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C26H22B2O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18,29-32H/b26-25+ |
InChI-Schlüssel |
CFKHFTZRFSABDV-OCEACIFDSA-N |
Isomerische SMILES |
B(C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)B(O)O)/C4=CC=CC=C4)(O)O |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)B(O)O)C4=CC=CC=C4)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)




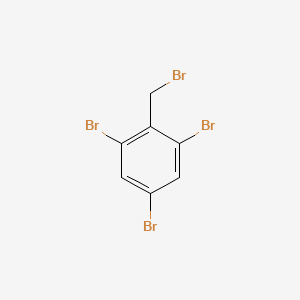
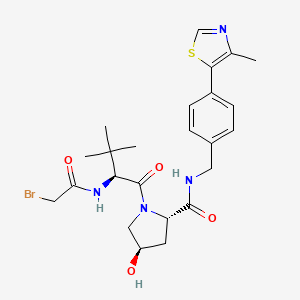
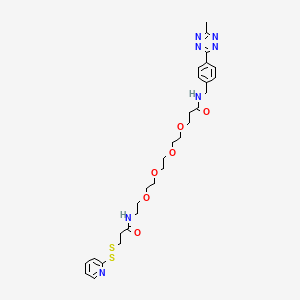
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11928339.png)
![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)
